N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Overview
Description
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide, also known as BCI-121, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which has been implicated in a number of diseases, including cancer, Alzheimer's disease, and HIV. In
Mechanism of Action
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in a number of cellular processes, including cell growth and proliferation. By inhibiting CK2, this compound has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cell lines in vitro and in vivo, as well as protect neurons from damage in models of Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of HIV in vitro.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is its potency as a CK2 inhibitor. It has been shown to be more potent than other CK2 inhibitors, making it a valuable tool for studying the role of CK2 in disease. One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are a number of future directions for research on N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of this compound in cancer patients. Another area of interest is its potential use in the treatment of Alzheimer's disease. Additional studies are needed to determine the optimal dosing and administration of this compound in models of Alzheimer's disease. Finally, further studies are needed to determine the potential use of this compound in the treatment of HIV.
Scientific Research Applications
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has been studied extensively for its potential use in scientific research. It has been shown to inhibit the activity of CK2, a protein kinase that has been implicated in a number of diseases, including cancer, Alzheimer's disease, and HIV. This compound has been shown to have anti-cancer properties, inhibiting the growth of a number of cancer cell lines in vitro and in vivo. It has also been shown to have neuroprotective effects, protecting neurons from damage in models of Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of HIV in vitro.
properties
IUPAC Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClN3O4/c21-12-4-6-16(22)15(9-12)20-24-17-10-13(5-7-18(17)29-20)23-19(26)11-2-1-3-14(8-11)25(27)28/h1-10H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPGOQPYJVVKEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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